molecular formula C23H42N+ B1221210 Benzyldimethyltetradecylammonium CAS No. 5285-67-6

Benzyldimethyltetradecylammonium

Cat. No.: B1221210
CAS No.: 5285-67-6
M. Wt: 332.6 g/mol
InChI Key: WNBGYVXHFTYOBY-UHFFFAOYSA-N
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Description

Benzyldimethyltetradecylammonium is a quaternary ammonium compound with the molecular formula C23H42N. It is commonly used as a cationic surfactant and phase transfer catalyst. This compound is known for its antimicrobial properties and is widely used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyldimethyltetradecylammonium can be synthesized through a two-step process. The first step involves the synthesis of tetradecyldimethylamine, which is then reacted with benzyl chloride to form this compound chloride . The reaction typically occurs under basic conditions, using a solvent such as ethanol or water.

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction of tetradecyldimethylamine with benzyl chloride. This method simplifies the process and is more cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyldimethyltetradecylammonium undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reaction typically occurs in polar solvents such as water or ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .

Mechanism of Action

The mechanism of action of benzyldimethyltetradecylammonium primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This antimicrobial action is due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Benzyldimethyltetradecylammonium can be compared with other quaternary ammonium compounds such as:

  • Benzyldimethyldodecylammonium chloride
  • Benzyldimethylhexadecylammonium chloride
  • Tetradecyldimethylbenzylammonium chloride

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent .

Properties

IUPAC Name

benzyl-dimethyl-tetradecylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBGYVXHFTYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16287-71-1 (Parent), Array
Record name Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-)
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DSSTOX Substance ID

DTXSID3048360
Record name Benzyldimethyltetradecylammonium
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Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5285-67-6, 16287-71-1
Record name Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-)
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Record name Zephiramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myristalkonium
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Record name Benzyldimethyltetradecylammonium
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